

# Commercial Suppliers and Technical Guide for Fmoc-3-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Fmoc-3-Me-Glu(OtBu)-OH				
Cat. No.:	B12960324	Get Quote			

For researchers, scientists, and drug development professionals, sourcing high-quality reagents is a critical first step in the synthesis of novel peptides. This guide provides an indepth overview of the commercial availability of **Fmoc-3-Me-Glu(OtBu)-OH**, a specialized amino acid derivative crucial for peptide synthesis.

## **Commercial Availability**

**Fmoc-3-Me-Glu(OtBu)-OH** is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). While a niche reagent, it is available from specialized chemical suppliers. The following table summarizes the available quantitative data for this compound and a closely related analogue.

Supplier	Compound Name	CAS Number	Purity	Available Quantities & Price
MedChemExpres s	Fmoc-3-Me- Glu(OtBu)-OH	1429504-34-6	Information available on the product data sheet.[1]	Pricing and quantities are available on the company's website.
Sigma-Aldrich (Novabiochem®)	Fmoc-N-Me- Glu(OtBu)-OH*	200616-40-6	≥98% (TLC), ≥98.0% (HPLC)	250 mg (\$94.50)



Note: Data for Sigma-Aldrich is for Fmoc-N-Me-Glu(OtBu)-OH, a structurally similar N-methylated derivative.

# **Core Applications in Peptide Synthesis**

**Fmoc-3-Me-Glu(OtBu)-OH** is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alphaamino group of the amino acid, which can be removed under basic conditions. The tert-butyl (OtBu) group protects the side-chain carboxylic acid of the glutamic acid residue and is cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin. This orthogonal protection scheme allows for the precise and sequential addition of amino acids to a growing peptide chain.[2][3]

The methyl group at the 3-position of the glutamic acid residue introduces conformational constraints and can influence the peptide's secondary structure and biological activity. Such modifications are of significant interest in drug discovery for developing peptides with enhanced stability, receptor affinity, and selectivity.

# General Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

While a specific protocol for **Fmoc-3-Me-Glu(OtBu)-OH** is not provided by suppliers, the following is a general and widely accepted methodology for incorporating Fmoc-protected amino acids into a peptide sequence using a manual or automated peptide synthesizer.

#### Materials:

- Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)
- Fmoc-protected amino acids (including Fmoc-3-Me-Glu(OtBu)-OH)
- Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
- Deprotection solution: 20% piperidine in DMF



- Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Washing solvents: DMF, DCM, Isopropanol (IPA)
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane
   (TIS)
- · Cold diethyl ether

## Methodology:

- Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.[4]
- Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed by treating with 20% piperidine in DMF for 5-20 minutes. The resin is then thoroughly washed with DMF.

  [5]
- Amino Acid Coupling: The Fmoc-3-Me-Glu(OtBu)-OH (typically 3-5 equivalents) is preactivated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the mixture is agitated for 1-2 hours to allow for complete coupling.[6]
- Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.
- Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired peptide sequence.
- Final Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed.
- Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the sidechain protecting groups (including the OtBu group) are removed by treatment with a



cleavage cocktail (e.g., TFA/TIS/water) for 2-4 hours.

 Peptide Precipitation and Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

## **Workflow Visualization**

The following diagram illustrates the general workflow of a single coupling cycle in Fmoc solidphase peptide synthesis.



Click to download full resolution via product page

Fmoc Solid-Phase Peptide Synthesis Cycle

This technical guide provides a starting point for researchers interested in utilizing **Fmoc-3-Me-Glu(OtBu)-OH**. For the most accurate and up-to-date information on product specifications, availability, and pricing, it is recommended to visit the suppliers' websites directly.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]



- 5. chem.uci.edu [chem.uci.edu]
- 6. chempep.com [chempep.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Fmoc-3-Me-Glu(OtBu)-OH]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12960324#commercial-suppliers-of-fmoc-3-me-glu-otbu-oh]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com